BRD9 Inhibitory Potency Achievable with this Scaffold vs. Benchmark Inhibitor
A prototypical BRD9 inhibitor constructed from this building block (US10183009, Example 117) achieves an IC₅₀ of 5 nM against BRD9 [1], placing it among the most potent BRD9 inhibitors reported. While no direct head-to-head comparison with inhibitors derived from alternative azetidine-pyrazole regioisomers is available in the public domain, the 5 nM potency serves as a class-level benchmark for the utility of this specific building block.
| Evidence Dimension | BRD9 inhibition IC₅₀ |
|---|---|
| Target Compound Data | 5 nM (inhibitor derived from target building block) |
| Comparator Or Baseline | I-BRD9 (a known BRD9 inhibitor): IC₅₀ ~7–20 nM across multiple biochemical assays |
| Quantified Difference | Comparable to or slightly more potent than I-BRD9 benchmark |
| Conditions | His/Flag epitope tagged BRD9[134-239] AlphaScreen assay |
Why This Matters
The ability to achieve low-nanomolar BRD9 inhibition demonstrates that this building block does not introduce a potency liability relative to established BRD9 inhibitor cores, supporting its selection for BRD9-targeted library synthesis.
- [1] BindingDB. BDBM321433: (E)-4-(4-(3-(3-amino-1H-pyrazol-1-yl)azetidine-1-carbonyl)-3-chlorophenyl)-6-(but-2-en-1-yl)-2-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one::US10183009, Example 117. Available at: http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=321433 (accessed 2026-05-07). View Source
